

Cefditoren Pivoxil: A Technical Guide to its Molecular Structure and Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cefditoren pivoxil*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic administered as a prodrug, which is rapidly hydrolyzed by esterases to its active form, cefditoren.[1][2] This guide provides a comprehensive overview of the molecular structure, mechanism of action, structure-activity relationships, and antibacterial spectrum of **cefditoren pivoxil**. It includes detailed quantitative data on its efficacy, summaries of experimental protocols for its synthesis and activity assessment, and visualizations of its chemical structure and mechanism of action to support researchers and drug development professionals.

Molecular Structure

Cefditoren pivoxil, chemically known as (-)-(6R,7R)-2,2-dimethylpropionyloxymethyl-7- [(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3- [(Z)-2-(4-methylthiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylate, is a semi-synthetic cephalosporin.[3] It is administered as a pivaloyloxymethyl ester prodrug to enhance oral bioavailability.[2][4] The active form, cefditoren, possesses the core cephalosporin structure, a β -lactam ring fused to a dihydrothiazine ring.[4]

Key structural features contributing to its activity include:

- Aminothiazole ring at the C-7 position: This moiety enhances activity against Gram-negative bacteria and provides stability against many β -lactamases.[4][5]
- Methoxyimino group: This group, also at the C-7 position, further increases its resistance to β -lactamase hydrolysis.[4]
- Methylthiazole group at the C-3 position: This feature is associated with enhanced activity against Gram-positive organisms.[4][5]
- Pivoxil ester group: This group increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.[5] It is subsequently cleaved by esterases to release the active cefditoren.[1][2]

Cefditoren Pivoxil

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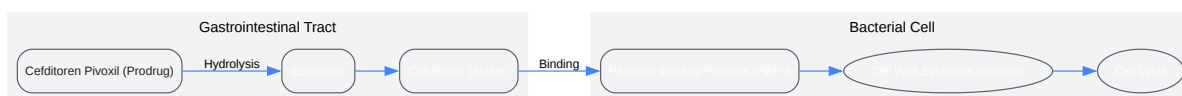
Caption: Chemical structure of **Cefditoren Pivoxil**.

Mechanism of Action

The primary mechanism of action of cefditoren is the inhibition of bacterial cell wall synthesis.[1][6] This process involves several key steps:

- Prodrug Activation: Following oral administration, **cefditoren pivoxil** is absorbed in the gastrointestinal tract and is rapidly hydrolyzed by esterases to the active metabolite, cefditoren, and pivalate.[1][7]
- Inhibition of Peptidoglycan Synthesis: Cefditoren exerts its bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs).[2][6] PBPs are essential enzymes for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[1]
- Cell Lysis: By inhibiting the transpeptidation process, cefditoren disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis, ultimately causing bacterial cell death.[2][7]

Cefditoren has a high affinity for critical PBPs in key respiratory pathogens, including PBP 2X in *Streptococcus pneumoniae*.^{[4][8]}



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Caption: Prodrug activation and mechanism of action of Cefditoren.

Antibacterial Spectrum and Activity

Cefditoren pivoxil has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.^{[4][9]} It is particularly effective against common respiratory pathogens.^[10]

Bacterium	MIC50 (µg/mL)	MIC90 (µg/mL)
<i>Streptococcus pneumoniae</i> (penicillin-susceptible)	≤0.03 - 0.06	0.06 - 1
<i>Streptococcus pneumoniae</i> (penicillin-resistant)	0.25 - 0.5	0.5 - 1
<i>Haemophilus influenzae</i>	≤0.008 - 0.03	0.015 - 0.03
<i>Moraxella catarrhalis</i>	0.06 - 0.12	0.06 - 0.5
<i>Staphylococcus aureus</i> (methicillin-susceptible)	-	1
<i>Escherichia coli</i>	-	8
<i>Proteus mirabilis</i>	-	0.5

Note: MIC values are compiled from multiple sources and can vary based on testing methodology and geographical location of isolates.^{[10][11][12][13]}

Pharmacokinetics

Parameter	Value
Bioavailability	~14% (fasting), ~16% (with low-fat meal)
Peak Plasma Concentration (Cmax)	1.8 ± 0.6 µg/mL (200 mg dose, fasting)
Time to Peak (Tmax)	1.5 - 3 hours
Plasma Protein Binding	~88%
Elimination Half-life	~1.5 hours
Excretion	Primarily renal

Data compiled from multiple sources.[\[4\]](#)[\[7\]](#)[\[14\]](#)

Experimental Protocols

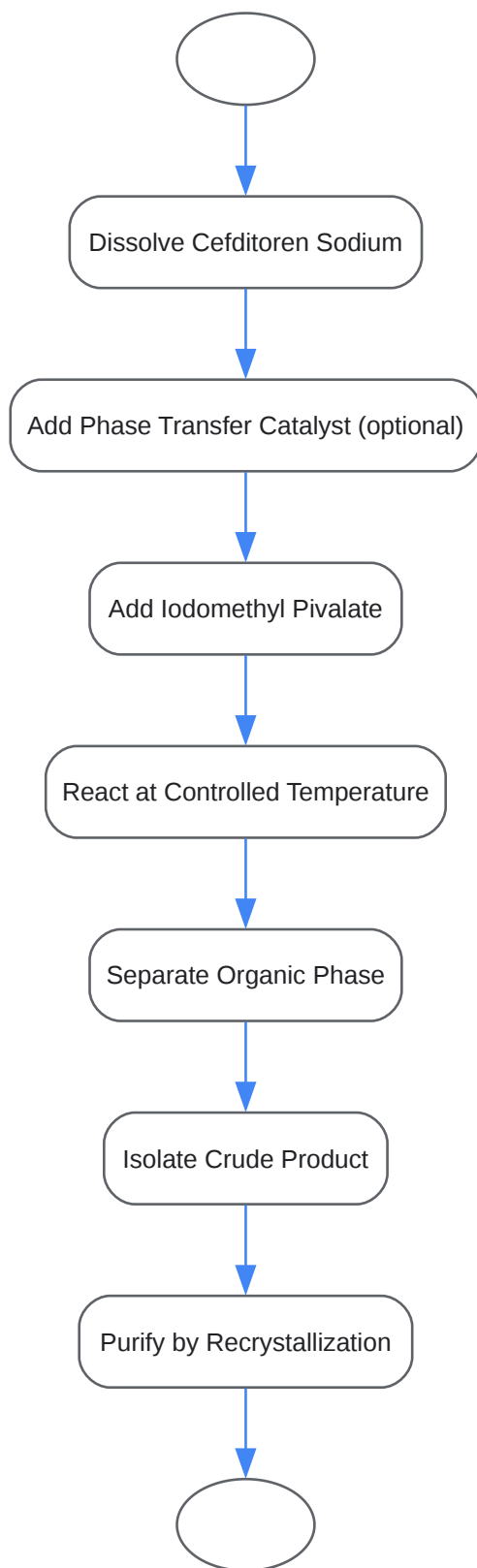
Synthesis of Cefditoren Pivoxil

A common synthetic route involves the reaction of cefditoren sodium with iodomethyl pivalate.
[\[15\]](#)[\[16\]](#)

General Procedure:

- Cefditoren sodium is dissolved in a suitable solvent system, such as a mixture of water and dichloromethane.[\[17\]](#)
- A phase transfer catalyst, like tetrabutylammonium bromide, may be added.[\[17\]](#)
- Iodomethyl pivalate is added to the reaction mixture, which is stirred at a controlled temperature (e.g., 0-25 °C) for a specified duration.[\[17\]](#)
- Upon completion of the reaction, the organic phase containing **cefditoren pivoxil** is separated.
- The product is isolated by concentration of the organic phase followed by crystallization, for instance, by adding water.[\[17\]](#)

- The crude product can be further purified by recrystallization from a solvent mixture like dichloromethane and ethanol.[15]



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Caption: General workflow for the synthesis of **Cefditoren Pivoxil**.

Antimicrobial Susceptibility Testing

The in vitro activity of cefditoren is determined using standardized methods such as broth microdilution or agar dilution as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

- A standardized inoculum of the test bacterium is prepared.
- Serial twofold dilutions of cefditoren are prepared in a microtiter plate containing a suitable broth medium.
- The bacterial inoculum is added to each well of the microtiter plate.
- The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of cefditoren that completely inhibits visible growth of the bacterium.^[10]

Conclusion

Cefditoren pivoxil is a potent third-generation cephalosporin with a broad spectrum of activity against key respiratory pathogens. Its molecular structure is optimized for oral bioavailability and resistance to β -lactamases. The well-established mechanism of action, involving the inhibition of bacterial cell wall synthesis, provides a strong basis for its clinical efficacy. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and infectious disease.

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- To cite this document: BenchChem. [Cefditoren Pivoxil: A Technical Guide to its Molecular Structure and Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214328#molecular-structure-and-activity-of-cefditoren-pivoxil]

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